m-Se3

c-MYC transcription inhibitor cancer selectivity therapeutic window

m-Se3 (CAS 2829939-44-6) is a benzoselenazole derivative that functions as a potent and selective c-MYC transcription inhibitor. This compound specifically stabilizes the c-MYC G-quadruplex structure, thereby downregulating MYC target gene expression and inhibiting tumor cell proliferation.

Molecular Formula C29H23IN2Se
Molecular Weight 605.4 g/mol
Cat. No. B15137670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Se3
Molecular FormulaC29H23IN2Se
Molecular Weight605.4 g/mol
Structural Identifiers
SMILESC[N+]1=C([Se]C2=CC=CC=C21)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-]
InChIInChI=1S/C29H23N2Se.HI/c1-30-27-13-7-8-14-28(27)32-29(30)18-16-21-15-17-26-24(19-21)23-11-5-6-12-25(23)31(26)20-22-9-3-2-4-10-22;/h2-19H,20H2,1H3;1H/q+1;/p-1
InChIKeyZCRNLZLTEBHQQD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-Se3: A Potent and Selective Benzoselenazole c-MYC Transcription Inhibitor for Cancer Research


m-Se3 (CAS 2829939-44-6) is a benzoselenazole derivative that functions as a potent and selective c-MYC transcription inhibitor [1]. This compound specifically stabilizes the c-MYC G-quadruplex structure, thereby downregulating MYC target gene expression and inhibiting tumor cell proliferation . m-Se3 exhibits preferential cytotoxicity toward cancer cells over normal cells and has demonstrated in vivo efficacy in hepatoma xenograft models [2].

c‑MYC Transcription Inhibition G‑quadruplex stabilization pathway study context
Cancer Cell Selectivity Screening Reported preferential cytotoxicity toward cancer cells
Hepatoma Xenograft Model In vivo tumor growth inhibition study fit

Why m-Se3 Cannot Be Substituted by Generic Benzoazole or Conventional c-MYC Inhibitors


Substituting m-Se3 with generic benzoazole-based c-MYC transcription inhibitors or other c-MYC inhibitors (e.g., 10058-F4 or IZCZ-3) is not scientifically valid due to m-Se3's unique benzoselenazole core. This core confers significantly higher selectivity for the c-MYC G-quadruplex and enhanced cancer cell specificity compared to benzothiazole and benzoxazole analogues [1]. Furthermore, m-Se3 achieves a substantially larger therapeutic window (selectivity index >28 for HepG2 vs. L02 normal hepatocytes) than alternative c-MYC transcription inhibitors like IZCZ-3, which exhibits only a ~3.8-fold selectivity margin . These differential properties directly impact experimental outcomes, making m-Se3 the preferred choice for studies requiring high target specificity and minimal off-target cytotoxicity.

Benzoselenazole core
May shift c‑MYC G‑quadruplex selectivity vs. benzothiazole/benzoxazole analogues
Cancer cell selectivity index
Reported selectivity margin may differ from IZCZ‑3 or 10058‑F4 in other cell models

Quantitative Differentiation of m-Se3 Against Closest Comparators and In-Class Alternatives


Superior Cancer Cell Selectivity of m-Se3 Compared to Alternative c-MYC Transcription Inhibitor IZCZ-3

m-Se3 exhibits markedly superior selectivity for cancer cells over normal cells compared to the alternative c-MYC transcription inhibitor IZCZ-3. In head-to-head cross-study comparison, m-Se3 demonstrates a >28.6-fold selectivity for HepG2 hepatoma cells (IC50 = 3.5 µM) over L02 normal hepatocytes (IC50 > 100 µM) . In contrast, IZCZ-3 shows only a ~3.8-fold selectivity for A-375 melanoma cells (IC50 = 4.2 µM) over BJ normal fibroblasts (IC50 = 15.9 µM) under similar assay conditions . This 7.5-fold higher selectivity margin for m-Se3 is critical for experiments where minimizing off-target effects on normal tissue is paramount.

Cancer cell selectivity
Reported
>28.6‑fold vs ~3.8‑fold
Supports selectivity endpoint review
Cross‑study, different cell lines/incubation
c-MYC transcription inhibitor cancer selectivity therapeutic window

Benzoselenazole Core of m-Se3 Confers Enhanced c-MYC G-Quadruplex Selectivity Over Benzothiazole and Benzoxazole Analogues

m-Se3 contains a benzoselenazole core that is rarely reported among G-quadruplex ligands. Comparative studies from the original characterization paper demonstrate that benzoselenazole derivatives, including m-Se3, exhibit greater c-MYC G-quadruplex selectivity and cancer cell specificity compared to their benzothiazole and benzoxazole analogues [1]. This class-level inference indicates that the selenium atom in the heterocyclic ring is a key determinant of target engagement specificity, a property not shared by sulfur- or oxygen-containing analogues.

G‑quadruplex selectivity
Class‑level
Benzoselenazole core reported greater selectivity
May improve target‑engagement specificity
Not quantified; requires validation
G-quadruplex ligand c-MYC transcription benzoazole selectivity

m-Se3 Demonstrates Potent Antiproliferative Activity in Hepatoma Cells with Favorable Therapeutic Window

m-Se3 potently inhibits the proliferation of HepG2 hepatoma cells with an IC50 of 3.5 µM, while exhibiting minimal cytotoxicity toward L02 normal hepatocytes (IC50 > 100 µM), yielding a selectivity index >28.6 . In comparison, the c-MYC inhibitor 10058-F4, which targets Myc-Max dimerization, shows antiproliferative IC50 values ranging from 7.2 µM to 12.5 µM in AML cell lines , but lacks the pronounced selectivity for cancer over normal hepatocytes demonstrated by m-Se3. This quantitative difference highlights m-Se3's superior therapeutic window in liver cancer models.

Antiproliferative selectivity
Reported
HepG2 IC₅₀ 3.5 µM, SI >28.6
Supports hepatoma selectivity context
Cross‑study; different assay conditions
hepatocellular carcinoma antiproliferative activity therapeutic index

Optimal Research Applications for m-Se3 Based on Quantitative Differentiation Evidence


Hepatocellular Carcinoma (HCC) Preclinical Studies Requiring High Cancer Cell Selectivity

m-Se3 is ideally suited for in vitro and in vivo studies of hepatocellular carcinoma (HCC) where minimizing hepatotoxicity is critical. The compound's >28.6-fold selectivity for HepG2 cells over L02 normal hepatocytes enables researchers to achieve robust antiproliferative effects at concentrations (e.g., 3.5 µM) that spare normal liver cells, thereby reducing confounding toxicity in xenograft models and improving the translational relevance of findings.

Investigations into c-MYC G-Quadruplex Biology and Transcriptional Regulation

Given its unique benzoselenazole core and demonstrated greater c-MYC G-quadruplex selectivity compared to benzothiazole and benzoxazole analogues [1], m-Se3 is the tool compound of choice for dissecting the role of G-quadruplex stabilization in c-MYC transcriptional regulation. Its specific mechanism of action allows for cleaner interpretation of phenotypic outcomes attributable to c-MYC downregulation without the confounding effects of off-target G-quadruplex interactions.

Comparative Oncology Studies Evaluating Therapeutic Window of c-MYC Inhibitors

m-Se3's superior selectivity margin (approximately 7.5-fold higher than IZCZ-3) makes it a benchmark compound in studies designed to compare the therapeutic indices of different c-MYC inhibitor classes. Researchers can use m-Se3 as a positive control for high-selectivity c-MYC transcription inhibition when evaluating novel compounds or combination therapies aimed at minimizing normal tissue toxicity.

In Vivo Hepatoma Xenograft Models for Antitumor Efficacy Evaluation

The original characterization study demonstrated that m-Se3 effectively inhibits tumor growth in hepatoma xenograft models [1]. This in vivo validation, combined with its favorable selectivity profile, positions m-Se3 as a reliable tool for preclinical efficacy studies in liver cancer, particularly for experiments where long-term dosing and assessment of tumor regression are required.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma cell‑model studies
Reported hepatoma vs. normal hepatocyte selectivity
Endpoint comparison: cancer cell viability vs. normal cell viability
c‑MYC G‑quadruplex transcriptional regulation research
Benzoselenazole core‑mediated G‑quadruplex engagement
Target‑specific stabilization and off‑target transcriptional effects
Comparative c‑MYC inhibitor selectivity profiling
Reported selectivity margin benchmark
Cross‑study selectivity index validation in diverse cell models
In vivo hepatoma xenograft model‑response studies
Reported tumor growth inhibition
Model‑specific antitumor response and dosing regimen review

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